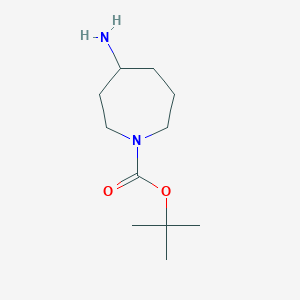

Tert-butyl 4-aminoazepane-1-carboxylate

概述

描述

Tert-butyl 4-aminoazepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-aminoazepane-1-carboxylate typically involves the protection of the amino group in azepane followed by the introduction of the tert-butyl ester group. One common method includes:

Protection of the amino group: The amino group of azepane is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

Formation of the ester: The protected azepane is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxides or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azepane derivatives, while reduction can produce amines or alcohols .

科学研究应用

Medicinal Chemistry

Tert-butyl 4-aminoazepane-1-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as beta-lactamase inhibitors , which are essential for combating antibiotic resistance. The compound's structure allows for modifications that enhance its efficacy against bacterial infections when used in conjunction with beta-lactam antibiotics .

Case Study: Synthesis of Beta-lactamase Inhibitors

A notable study detailed the synthesis of 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamides from this compound derivatives. These compounds demonstrated significant inhibitory activity against various beta-lactamases, making them promising candidates for further development in antibiotic therapies .

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for constructing complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Conditions | Resulting Compound |

|---|---|---|

| Acylation | With acetic anhydride | Acetylated derivative |

| Alkylation | With alkyl halides | Alkylated product |

| Coupling Reactions | With aryl halides in the presence of palladium catalysts | Aryl-substituted derivatives |

Potential Neuroprotective Agents

Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Compounds synthesized from this base structure have shown promise in protecting neuronal cells from oxidative stress and may play a role in treating neurodegenerative diseases such as Alzheimer’s .

Case Study: Neuroprotective Properties Evaluation

A study evaluated the neuroprotective effects of a series of compounds derived from this compound against oxidative stress-induced neuronal damage. The results indicated that certain derivatives significantly reduced neuronal cell death, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Chemical Properties and Safety

Understanding the chemical properties and safety profile of this compound is crucial for its application in research and industry.

作用机制

The mechanism of action of tert-butyl 4-aminoazepane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The pathways involved can vary widely based on the final compound synthesized from this compound .

相似化合物的比较

- Tert-butyl 4-hydroxyazepane-1-carboxylate

- Tert-butyl 4-(benzyloxycarbonyl)aminoazepane-1-carboxylate

- Tert-butyl (S)-azepan-3-ylcarbamate hydrochloride

Comparison: Tert-butyl 4-aminoazepane-1-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

生物活性

Tert-butyl 4-aminoazepane-1-carboxylate (CAS Number: 196613-57-7) is a compound of growing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 214.305 g/mol

IUPAC Name: this compound

Purity: 97%

This compound features a tert-butyl group, an amino group, and a carboxylate moiety, which contributes to its solubility and reactivity. Its structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

Pharmacological Properties

- BBB Permeability : The compound is noted to be a blood-brain barrier (BBB) permeant, indicating its potential for central nervous system (CNS) applications .

- Enzyme Interaction : It has been investigated for its ability to inhibit certain enzymes, although specific targets remain under study. The presence of the amino group suggests possible interactions with neurotransmitter receptors .

- Safety Profile : Preliminary safety assessments indicate that it does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a favorable metabolic profile .

The mechanism by which this compound exerts its biological effects likely involves:

- Receptor Binding : The compound may bind to specific receptors in the CNS, influencing neurotransmitter activity.

- Enzyme Modulation : It may act as an inhibitor or modulator of key enzymes involved in neurotransmitter synthesis or degradation .

Case Study 1: Neuropharmacological Applications

In a study examining the effects of azepane derivatives on anxiety-like behaviors in animal models, this compound demonstrated significant anxiolytic effects at certain dosages. This suggests potential applications in treating anxiety disorders .

Case Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of this compound highlighted its utility as an intermediate in the development of novel pharmaceuticals targeting neurological conditions. Various derivatives were synthesized and tested for their biological activity, revealing structure-activity relationships that could guide future drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Azepane | Azepane | Basic scaffold; lacks functional groups for enhanced activity |

| Piperidine | Piperidine | Similar CNS activity but different side effects |

| Morpholine | Morpholine | Exhibits different receptor interactions |

This compound is distinct from these compounds due to its functional groups that enhance solubility and receptor binding affinity.

化学反应分析

Nucleophilic Aromatic Substitution Reactions

tert-Butyl 4-aminoazepane-1-carboxylate participates in nucleophilic aromatic substitution (SNAr) reactions due to its free amine group. A key example involves its reaction with ethyl 4,6-dichloro-5-nitronicotinate under microwave-assisted conditions :

| Reaction Parameter | Details |

|---|---|

| Reactants | Ethyl 4,6-dichloro-5-nitronicotinate, this compound |

| Base | N-Ethyldiisopropylamine (DIPEA) |

| Solvent | Isopropyl alcohol (i-PrOH) |

| Temperature | 90°C |

| Time | 30 minutes (microwave irradiation) |

| Product | tert-Butyl 4-{[2-chloro-5-(ethoxycarbonyl)-3-nitropyridin-4-yl]amino}azepane-1-carboxylate |

| Yield | 3.43 g (isolated after silica gel chromatography) |

This reaction highlights the compound’s role as a nucleophile, displacing chlorine at the 4-position of the pyridine ring. The tert-butyl carbamate group remains intact under these conditions, demonstrating its stability during SNAr processes .

Stability of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group in this compound is resistant to nucleophilic and basic conditions but can be cleaved under acidic environments. While direct deprotection data for this specific compound is not provided in the sources, analogous studies on tert-butyl carbamates indicate that cleavage typically requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane . This stability allows the Boc group to act as a protecting moiety during multi-step syntheses involving reactive amines.

Comparative Reactivity with Structural Analogues

The compound’s reactivity aligns closely with its structural analogues, such as tert-butyl 4-aminopiperidine-1-carboxylate (98% similarity) . Key differences arise from the seven-membered azepane ring, which may influence steric and electronic effects:

Reaction Optimization and Practical Considerations

The microwave-assisted synthesis described in Section 1 offers significant advantages:

-

Reduced reaction time : 30 minutes vs. hours under conventional heating .

-

Improved yield : Efficient mixing and uniform heating minimize side reactions.

-

Solvent choice : i-PrOH enhances solubility of intermediates, facilitating smoother reaction progression .

Purification via silica gel chromatography (EtOAc/n-hexane) effectively isolates the product, as evidenced by the high recovered yield .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-aminoazepane-1-carboxylate, and how can reaction conditions be optimized for high yield?

The synthesis of tert-butyl carbamate derivatives typically involves Boc (tert-butoxycarbonyl) protection of amine groups. A common approach includes coupling azepane derivatives with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using triethylamine or DMAP). Optimization can be achieved by systematically varying parameters such as solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry. Factorial experimental designs (e.g., 2^k designs) are recommended to identify synergistic effects of variables on yield . Post-synthesis, purity should be confirmed via HPLC or LC-MS, with iterative refinement of conditions based on analytical results.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and azepane ring protons.

- FT-IR : Peaks at ~1680–1720 cm⁻¹ for the carbonyl group and ~1250 cm⁻¹ for the C-O bond in the carbamate.

- Mass spectrometry (ESI or EI) : Molecular ion peak matching the molecular weight (e.g., 214.28 g/mol for C₁₀H₂₀N₂O₂).

- X-ray crystallography : For unambiguous structural confirmation, use SHELX for structure solution and WinGX/ORTEP for visualization and refinement . Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Critical safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Emergency procedures : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

- Storage : In airtight containers at room temperature, away from strong acids/oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can researchers design factorial experiments to investigate the effects of reaction parameters on the synthesis of this compound?

A 2³ factorial design can evaluate three factors (e.g., temperature, solvent, catalyst loading) at two levels each. For example:

Q. What strategies should be employed to resolve contradictions in crystallographic data obtained for this compound derivatives?

Contradictions in unit cell parameters or displacement ellipsoids may arise from twinning or disordered solvent. Strategies include:

- Data reprocessing : Reintegrate diffraction data using SHELXL to check for overlooked symmetry elements .

- Hydrogen bonding analysis : Apply graph set analysis (as per Etter’s rules) to identify missed intermolecular interactions affecting packing .

- Validation tools : Use PLATON or CheckCIF to detect outliers in bond lengths/angles .

Q. How can hydrogen bonding patterns in this compound derivatives be systematically analyzed to predict crystal packing behavior?

Graph set analysis categorizes hydrogen bonds into patterns (e.g., chains, rings). For example:

- N-H···O carbamate interactions : Likely form C(4) chains.

- C-H···π interactions : Stabilize layered packing.

Software like Mercury (CCDC) visualizes these networks, while SHELXL refines H-atom positions. Predictive modeling can leverage Hirshfeld surface analysis to quantify interaction contributions .

Q. What theoretical frameworks are most appropriate for studying the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for Boc deprotection or ring-opening reactions. Conceptual frameworks like Molecular Orbital Theory explain nucleophilic attack at the carbamate carbonyl. Pair experimental kinetics (e.g., Arrhenius plots) with computational data to validate mechanisms .

Q. How should researchers approach the development of structure-activity relationship (SAR) models for this compound analogs in medicinal chemistry studies?

- Data collection : Synthesize analogs with varied substituents (e.g., alkyl/aryl groups on the azepane ring).

- Bioactivity assays : Measure IC₅₀ values against target enzymes (e.g., proteases) .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Machine learning (e.g., Random Forest) identifies critical structural features. Cross-validate models with leave-one-out (LOO) techniques .

属性

IUPAC Name |

tert-butyl 4-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKHOLOSGJEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596741 | |

| Record name | tert-Butyl 4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196613-57-7 | |

| Record name | tert-Butyl 4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-aminoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。